3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate)

描述

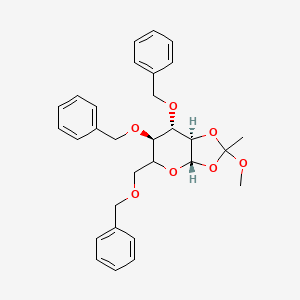

3,4,6-Tri-O-benzyl-β-D-mannopyranose-1,2-(methyl orthoacetate) (CAS No. 16697-49-7) is a protected monosaccharide derivative widely used in carbohydrate chemistry for stereocontrolled glycosylation reactions. Its structure features a β-D-mannopyranose core with three benzyl groups at the 3-, 4-, and 6-positions, and a methyl orthoacetate group at the 1,2-position (Figure 1). Key properties include:

- Empirical formula: C₃₀H₃₄O₇

- Molar mass: 506.59 g/mol

- Melting point: 76°C

- Storage: -20°C (ambient transport) .

The benzyl groups serve as stable protecting groups, enabling selective deprotection during synthetic workflows. The methyl orthoacetate moiety directs glycosylation with high stereoselectivity, making this compound valuable for oligosaccharide synthesis .

属性

IUPAC Name |

(3aS,6R,7S,7aR)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25?,26-,27+,28-,29+,30?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDVHQXHQOSKCS-PJPDKZSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@@H](C(O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Orthoesterification of Mannopyranosyl Donors

The foundational approach involves orthoesterification of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (II) with alcohols under controlled conditions. The reaction employs 2,6-lutidine as an acid acceptor in chloroform, which minimizes side reactions such as glycoside formation and enhances stereoselectivity. The buffering action of lutidine stabilizes the carboxonium intermediate, favoring the exo-OR diastereoisomer (>90% selectivity).

Critical Reagents and Conditions:

-

Mannopyranosyl bromide (II): Activated at the anomeric position for nucleophilic attack.

-

Alcohols: Primary aliphatic alcohols (e.g., methanol, benzyl alcohol) or substituted benzyl alcohols.

-

Solvent: Chloroform, chosen for its low polarity and compatibility with acid-sensitive intermediates.

Stereoselectivity and Diastereoisomer Control

Influence of Acid Acceptors

The choice of acid acceptor profoundly impacts stereochemical outcomes:

| Acid Acceptor | Diastereoisomer Ratio (exo:endo) | Yield (%) |

|---|---|---|

| Silver carbonate | 2:1 | 60–70 |

| 2,6-Lutidine | 9:1 | 85–90 |

Data derived from condensations with benzyl alcohol. The lutidine-buffered system suppresses side reactions (e.g., hydrolysis) and enhances exo-OR selectivity due to its superior buffering capacity.

NMR Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms diastereoisomer identity:

-

C-methyl signal: exo-OR isomer resonates at δ 1.75 ppm , while endo-OR appears at δ 1.51 ppm .

-

Anomeric proton: Observed as a doublet at δ 5.37 ppm (J = 1.5 Hz), characteristic of β-configuration.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using a petroleum ether/ethyl acetate gradient (8:1 to 4:1 v/v). The exo-OR isomer elutes first due to its lower polarity.

Analytical Techniques

-

High-Resolution Mass Spectrometry (HRMS): [M+Na]⁺ peak at m/z 553.47 confirms molecular weight.

-

X-ray Crystallography: Resolves absolute configuration, as demonstrated for ethylidene orthoester analogues.

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes yield and reproducibility:

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <50 ppm (chloroform) |

| Diastereoisomeric Ratio | ≥9:1 (exo:endo) |

Comparative Analysis of Methodologies

Lutidine vs. Silver-Catalyzed Reactions

The lutidine-based method outperforms silver-catalyzed approaches in both yield and selectivity:

| Metric | Lutidine Method | Silver Method |

|---|---|---|

| Yield | 85–90% | 60–70% |

| exo Selectivity | >90% | 50–60% |

| Reaction Time | 4–6 h | 12–24 h |

化学反应分析

Types of Reactions

3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) undergoes several types of chemical reactions, including:

Hydrolysis: The methyl orthoacetate group can be removed by mild acid hydrolysis.

Deprotection: The O-benzyl groups can be removed late in the synthesis process.

Common Reagents and Conditions

Mild Acid Hydrolysis: Used to remove the methyl orthoester protecting group.

Catalytic Hydrogenation: Often used to remove benzyl protecting groups.

Major Products Formed

The major products formed from these reactions include glycosyl donors and deprotected mannopyranose derivatives, which are essential intermediates in the synthesis of complex carbohydrates .

科学研究应用

Glycosylation Reactions

One of the primary applications of 3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) is its use as a glycosyl donor in glycosylation reactions. These reactions are crucial for the synthesis of glycosides, oligosaccharides, and glycoconjugates, which are essential in various biological processes and pharmaceutical applications. The compound facilitates the formation of glycosidic bonds, allowing for the construction of complex carbohydrate structures.

Synthesis of Bioactive Compounds

This compound has been employed in the synthesis of various bioactive molecules. For instance, it can be used to create glycosylated natural products that exhibit antimicrobial and antiviral properties. The ability to modify the sugar moiety can enhance the biological activity and specificity of these compounds.

Development of Carbohydrate-Based Vaccines

Research has indicated that carbohydrate structures play a vital role in vaccine development. 3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) can serve as a building block for creating carbohydrate antigens that mimic pathogenic structures. This application is particularly relevant in designing vaccines against bacterial infections and certain viruses.

Drug Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems. By modifying drug molecules with carbohydrate moieties derived from this compound, researchers can improve the pharmacokinetics and bioavailability of therapeutic agents.

Case Study 1: Synthesis of Oligosaccharides

A study demonstrated the successful use of 3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) in synthesizing complex oligosaccharides. The researchers utilized this compound as a glycosyl donor in a multi-step synthesis process that resulted in high yields and purity of the desired oligosaccharide products. The study highlighted the efficiency of this compound in facilitating glycosidic bond formation under mild reaction conditions.

Case Study 2: Antiviral Compound Development

In another research project focused on developing antiviral agents, scientists incorporated 3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) into their synthesis pathway. The resulting compounds exhibited significant antiviral activity against several viral strains. This case underscored the potential of carbohydrate derivatives in creating effective antiviral therapies.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosylation Reactions | Used as a glycosyl donor for constructing complex carbohydrates | Facilitates glycosidic bond formation |

| Synthesis of Bioactive Compounds | Creation of glycosylated natural products | Enhances biological activity |

| Carbohydrate-Based Vaccines | Building block for carbohydrate antigens | Improves vaccine efficacy |

| Drug Delivery Systems | Modification of drugs for better pharmacokinetics | Increases bioavailability |

作用机制

The mechanism of action of 3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) primarily involves its role as a glycosyl donor in glycosylation reactions. The compound’s methyl orthoacetate group is hydrolyzed to produce a reactive glycosyl donor, which can then participate in the formation of glycosidic bonds. The benzyl protecting groups are removed to expose the hydroxyl groups, allowing for further chemical modifications .

相似化合物的比较

3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate) (CAS 68779-52-2)

- Structural difference: The galactose backbone (C4 hydroxyl in equatorial position) replaces mannose (C2 and C4 hydroxyls in axial positions).

- Molecular formula : C₃₀H₃₄O₇ (identical molar mass: 506.59 g/mol).

- Reactivity: The galactose configuration alters glycosylation stereochemistry. For example, β-linked products dominate in mannose derivatives, while α-linkages are more common in galactose analogs due to steric and electronic effects .

- Applications: Used in synthesizing galactose-containing glycoconjugates for immunology studies .

α-D-Galactopyranose 1,2-(methyl orthoacetate) (CAS 138196-19-7)

- Structural difference : Lacks benzyl groups, leaving hydroxyls unprotected.

- Molecular formula : C₉H₁₆O₇ (molar mass: 236.22 g/mol).

- Melting point : 125°C.

- Reactivity : Unprotected hydroxyls increase solubility in polar solvents but reduce stability under acidic conditions. Primarily used as a sugar substitute in food science due to its sweet taste .

3,4,6-Tri-O-acetyl-β-D-mannopyranose 1,2-(methyl orthoacetate) (CAS 4435-05-6)

- Structural difference : Acetyl groups replace benzyl groups.

- Molecular formula : C₁₅H₂₂O₁₀ (molar mass: 362.33 g/mol).

- Reactivity : Acetyl groups are more labile than benzyl, enabling mild deprotection (e.g., with NaOMe/MeOH). However, they offer less steric hindrance, which can reduce glycosylation selectivity .

Substitution Pattern and Functional Group Effects

Benzyl vs. Acetyl Protecting Groups

| Property | Benzyl-Protected (Target Compound) | Acetyl-Protected (CAS 4435-05-6) |

|---|---|---|

| Stability | High (requires H₂/Pd for deprotection) | Moderate (base-labile) |

| Steric Bulk | High | Low |

| Glycosylation Selectivity | Enhanced β-selectivity | Reduced selectivity |

| Solubility | Low in polar solvents | High in CH₂Cl₂, DMF |

Benzyl groups improve regioselectivity in multi-step syntheses but necessitate harsh deprotection conditions. Acetylated derivatives are preferred for rapid, low-temperature reactions .

Orthoester Variations

- Methyl orthoacetate vs. Cyclohexyl orthoacetate : Methyl orthoacetate (as in the target compound) hydrolyzes faster than bulkier analogs, facilitating quicker ring-opening during glycosylation. Cyclohexyl derivatives exhibit slower kinetics but higher thermal stability .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 3,4,6-Tri-O-benzyl-β-D-mannopyranose-1,2-(methyl orthoacetate) | 16697-49-7 | C₃₀H₃₄O₇ | 506.59 | 76 | Oligosaccharide synthesis |

| 3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate) | 68779-52-2 | C₃₀H₃₄O₇ | 506.59 | N/A | Glycoconjugate research |

| α-D-Galactopyranose 1,2-(methyl orthoacetate) | 138196-19-7 | C₉H₁₆O₇ | 236.22 | 125 | Food additive, sweetener |

| 3,4,6-Tri-O-acetyl-β-D-mannopyranose 1,2-(methyl orthoacetate) | 4435-05-6 | C₁₅H₂₂O₁₀ | 362.33 | N/A | Rapid glycosylation protocols |

生物活性

3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) is a synthetic carbohydrate derivative that serves as an important intermediate in glycosylation reactions. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 506.59 g/mol

- CAS Number : 16697-49-7

The compound features three benzyl groups attached to the mannopyranose structure, which enhances its stability and solubility in organic solvents. The methyl orthoacetate moiety allows for further functionalization, making it versatile in synthetic applications.

Glycosylation Reactions

3,4,6-Tri-O-benzyl-beta-D-mannopyranose-1,2-(methyl orthoacetate) is primarily used in glycosylation reactions. These reactions are crucial for the synthesis of complex carbohydrates and glycoconjugates, which play significant roles in biological processes such as cell signaling and recognition. The compound's ability to act as a glycosyl donor makes it valuable in the development of glycosides and oligosaccharides.

Case Studies and Research Findings

- Cell Biology Applications : Research has indicated that derivatives of mannopyranose can influence cell behavior. For instance, studies have shown that glycosylated compounds can modulate cellular interactions and signaling pathways. Specific experiments have demonstrated that glycosylation can affect the morphology and differentiation of neuroendocrine cells .

- Inhibition Studies : Some studies have explored the inhibitory effects of mannose derivatives on certain biological pathways. For example, compounds similar to 3,4,6-Tri-O-benzyl-beta-D-mannopyranose have been linked to the modulation of vesicular exocytosis in neuroendocrine cells, suggesting a potential role in neurotransmitter release regulation .

- Mechanistic Insights : A study utilizing variable-temperature nuclear magnetic resonance (VT-NMR) has provided insights into the mechanisms of glycosylation involving this compound. The findings highlight how structural modifications can influence reaction pathways and product formation .

Biological Activity Summary Table

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3,4,6-Tri-O-benzyl-β-D-mannopyranose-1,2-(methyl orthoacetate), and how are protecting groups managed during its synthesis?

- Methodological Answer : The compound is typically synthesized via sequential benzylation and orthoester formation. Benzyl groups (Bn) are introduced at C3, C4, and C6 positions using benzyl bromide (BnBr) under basic conditions (e.g., NaH/DMF) to protect hydroxyl groups. The 1,2-methyl orthoacetate is formed by reacting the anomeric hydroxyl with trimethyl orthoacetate under acidic catalysis (e.g., p-TsOH) . Critical steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid premature hydrolysis. Deprotection of the orthoester occurs later under mild acid (e.g., 0.1 M HCl in THF/MeOH), while Bn groups are retained until final deprotection via hydrogenolysis (H₂/Pd-C) .

Q. How is the methyl orthoester group selectively removed without affecting benzyl protections?

- Methodological Answer : The orthoester is cleaved under controlled acidic hydrolysis (pH 4–5) using dilute acetic acid or buffered conditions (e.g., 50% aqueous AcOH at 40°C for 2 h). The reaction generates a hemiacetal intermediate, which is stabilized by the benzyl-protected hydroxyls. Monitoring via ¹H NMR (disappearance of the orthoester methyl singlet at δ 1.3–1.5 ppm) ensures selectivity. Benzyl ethers remain intact under these conditions due to their stability toward weak acids .

Q. What analytical techniques are critical for characterizing this compound and confirming its regiochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the β-anomeric configuration (J₁,₂ ≈ 1.5–2.5 Hz for β-mannose) and orthoester methyl group (δ 1.3–1.5 ppm). Aromatic protons from benzyl groups appear at δ 7.2–7.4 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ calculated for C₃₄H₃₈O₈: 643.24).

- X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis, as demonstrated for analogous ethylidene derivatives .

Advanced Research Questions

Q. How does the stereochemical outcome of glycosylation reactions using this donor compare to other mannose derivatives?

- Methodological Answer : The orthoester group directs glycosylation via neighboring-group participation, favoring β-selectivity. However, competing pathways (e.g., oxocarbenium ion formation) may lead to α-anomer formation if reaction conditions are suboptimal (e.g., excessive acid). Comparative studies with thioglycosides or trichloroacetimidates show higher β-selectivity (≥90%) for orthoester donors under AuBr₃ or TMSOTf catalysis in CH₂Cl₂ at –20°C . Kinetic vs. thermodynamic control should be assessed using low-temperature NMR to track intermediates.

Q. What are common side reactions during oligosaccharide synthesis with this donor, and how can they be mitigated?

- Methodological Answer :

- Orthoester Hydrolysis : Premature cleavage due to trace moisture. Use rigorously dried solvents and molecular sieves (4 Å) during glycosylation .

- Bn Group Migration : Rare but possible under prolonged acidic conditions. Monitor via ¹³C NMR (shift changes at C3/C4) and limit reaction time.

- Glycal Formation : Elimination reactions occur with strong bases. Avoid conditions like DBU/LiBr; instead, use mild bases (e.g., NaOMe) for deprotection .

Q. How can this compound be integrated into automated solid-phase oligosaccharide synthesis (SPOS)?

- Methodological Answer : The orthoester’s stability under neutral conditions makes it suitable for SPOS. Immobilize the donor on a polystyrene resin via a photolabile linker. Glycosylation is triggered by UV light, with AuBr₃ (20 mol%) as a catalyst. Post-coupling, the orthoester is cleaved on-resin using 0.1 M HCl in dioxane/water (9:1), exposing the anomeric position for subsequent couplings. Benzyl groups remain intact until global deprotection with H₂/Pd-C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。